6-Metilquinazolin-2-amina

Descripción general

Descripción

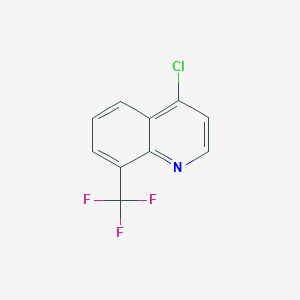

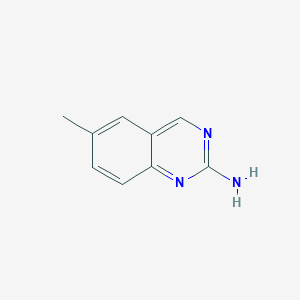

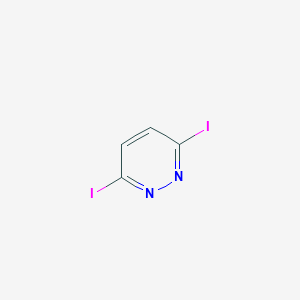

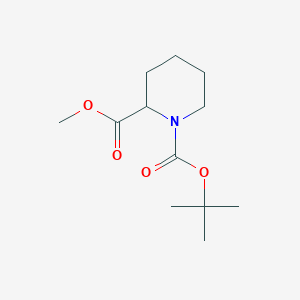

6-Methylquinazolin-2-amine is a derivative of the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used as key structures in medicinal chemistry for drug development. The methyl group at the 6th position and the amine group at the 2nd position are indicative of potential modifications that can be made to the core structure to enhance its properties or biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives, including 6-methylquinazolin-2-amine, can be achieved through various methods. One approach involves the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes to synthesize tertiary amines, which could potentially be applied to the synthesis of 6-methylquinazolin-2-amine . Another method includes a one-pot multicomponent reaction (MCR), which is a more straightforward approach than conventional multistep organic reactions, allowing for the synthesis of new organic molecules, including tetrahydroquinazoline derivatives, in a single step . Additionally, direct amidation of 2-methylquinolines with amines catalyzed by copper has been described, which could be relevant for the synthesis of 6-methylquinazolin-2-amine .

Molecular Structure Analysis

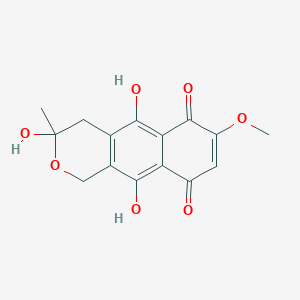

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents like a methyl group and an amine group can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including functionalization and catalytic activities. For instance, biquinazoline-based primary amines have been synthesized and used for asymmetric catalysis, which could be extrapolated to the reactivity of 6-methylquinazolin-2-amine . Furthermore, the functionalization of the C-H bond, as seen in the synthesis of 2-phenylquinazolines, is a significant reaction that could be applicable to 6-methylquinazolin-2-amine for the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylquinazolin-2-amine would be influenced by its molecular structure. The presence of the amine group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds. The methyl group can add lipophilicity to the molecule, potentially affecting its pharmacokinetic properties. The synthesis and characterization of similar compounds, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline, provide insights into the methods used to determine these properties, such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Relevant Case Studies

While the provided papers do not mention specific case studies involving 6-methylquinazolin-2-amine, the synthesis and characterization of related quinazoline derivatives, as well as their biological activities, such as antibacterial properties, are indicative of the potential applications of 6-methylquinazolin-2-amine in medicinal chemistry and drug discovery . The elucidation of the stereochemistry of diastereoisomers of related compounds also highlights the importance of stereochemical considerations in the study of such molecules .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Se ha encontrado que los derivados de quinazolina, incluida la 6-Metilquinazolin-2-amina, exhiben actividades anticancerígenas significativas . Los investigadores han sintetizado una variedad de compuestos de quinazolina con diferentes actividades biológicas al instalar varios grupos activos en la parte de quinazolina .

Actividad Antiinflamatoria

Los derivados de quinazolina también son conocidos por sus propiedades antiinflamatorias . Se han estudiado ampliamente por su potencial en el tratamiento de afecciones relacionadas con la inflamación .

Actividad Antibacteriana

Los derivados de quinazolina han mostrado propiedades antibacterianas prometedoras . Esto los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos .

Actividad Analgésica

Se ha encontrado que los compuestos de quinazolina exhiben actividades analgésicas (aliviadoras del dolor) . Por ejemplo, la modificación adicional de la 2-metiltio quinazolinona sustituida por tiourea produjo una mayor actividad, es decir, 67 ± 1,18% a las 2 h a 20 mg/kg

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity

Mode of Action

Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that 6-Methylquinazolin-2-amine may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.

Biochemical Pathways

Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .

Result of Action

The molecular and cellular effects of 6-Methylquinazolin-2-amine’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .

Propiedades

IUPAC Name |

6-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBAZGAHVJGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376432 | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1687-52-1 | |

| Record name | 6-Methyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)